

# Application Notes and Protocols for uPSEM792 in Primate Studies

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## Compound of Interest

Compound Name: uPSEM792

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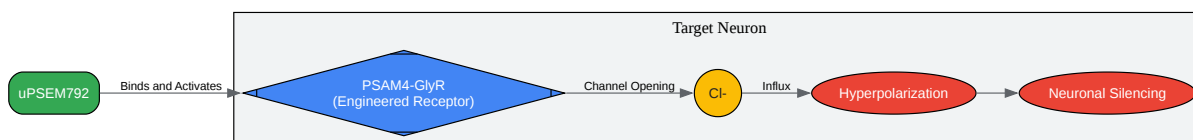
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**uPSEM792** is a potent and selective agonist for Pharmacologically Selective Actuator Modules (PSAMs), specifically targeting PSAM4-GlyR and PSAM4-5HT3 chimeric ion channels.[1][2][3][4] This chemogenetic tool allows for precise, reversible silencing of neuronal activity in vivo, making it a valuable asset for neuroscience research in primate models. These application notes provide a comprehensive overview of the recommended dosage, pharmacokinetics, and experimental protocols for the use of **uPSEM792** in non-human primate studies, based on currently available research.

## Mechanism of Action

**uPSEM792** is a "Pharmacologically Selective Effector Molecule" (PSEM) that selectively binds to and activates engineered PSAM ion channels.[5] These channels are chimeric ligand-gated ion channels (LGICs) that combine the ligand-binding domain of a mutated  $\alpha 7$  nicotinic acetylcholine receptor ( $\alpha 7$ -nAChR) with the ion pore domain of either the inhibitory glycine receptor (GlyR) or the excitatory 5-HT3a receptor.[5] **uPSEM792** exhibits high selectivity for PSAMs over endogenous receptors, including a 230-fold selectivity for PSAM4-GlyR over the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor.[3][4] Activation of PSAM4-GlyR by **uPSEM792** leads to the opening of a chloride-selective channel, resulting in hyperpolarization and subsequent silencing of the targeted neuron.



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Caption: Signaling pathway of **uPSEM792** in a target neuron expressing PSAM4-GlyR.

## Recommended Dosage and Administration

Based on primate studies, a dosage of 0.87 mg/kg of **uPSEM792** has been shown to be effective and well-tolerated in rhesus monkeys.[5][6][7] This dosage was selected based on the lowest effective doses determined in mouse behavioral assays.[8] **uPSEM792** can be administered via both intravenous (i.v.) and subcutaneous (s.c.) routes.

## Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of **uPSEM792** in rhesus monkeys following a single 0.87 mg/kg dose.

Table 1: Pharmacokinetic Parameters of **uPSEM792** in Plasma and Cerebrospinal Fluid (CSF)

Parameter	Intravenous (i.v.) Administration	Subcutaneous (s.c.) Administration
Plasma		
Cmax	557 ng/mL	390.4 ng/mL
Tmax	-	15 min
AUC	114.48 ng/(mL·h)	133.24 ng/(mL·h)
CSF		
Cmax	2.06 ng/mL (4.91 nM)	2.67 ng/mL (6.37 nM)
Tmax	90 min	30 min

Data sourced from Raper et al.[5]

Table 2: Brain Microdialysate Concentrations of **uPSEM792** after Subcutaneous Administration

Time Post-Injection	Concentration (ng/mL)	Molar Concentration (nM)
45 min	41.9	150
85 min	67.7	243
125 min	70.7	254

Data sourced from a study in the putamen of a rhesus monkey.[8]

These data indicate that **uPSEM792** effectively crosses the blood-brain barrier and reaches concentrations in the brain parenchyma sufficient to activate PSAMs.[5] Plasma concentrations of **uPSEM792** were observed to slowly decline over approximately 6 hours and were still detectable at 48 hours post-injection.[5]

## Experimental Protocols

The following are detailed methodologies for key experiments involving **uPSEM792** in primate studies.

## Animal Models

- Species: Rhesus monkeys (*Macaca mulatta*).[\[5\]](#)
- Housing: Animals should be housed in a facility accredited by the Association for Assessment and Accreditation of Laboratory Animal Care International (AAALAC). Housing conditions should adhere to the guidelines of the Institutional Animal Care and Use Committee (IACUC).

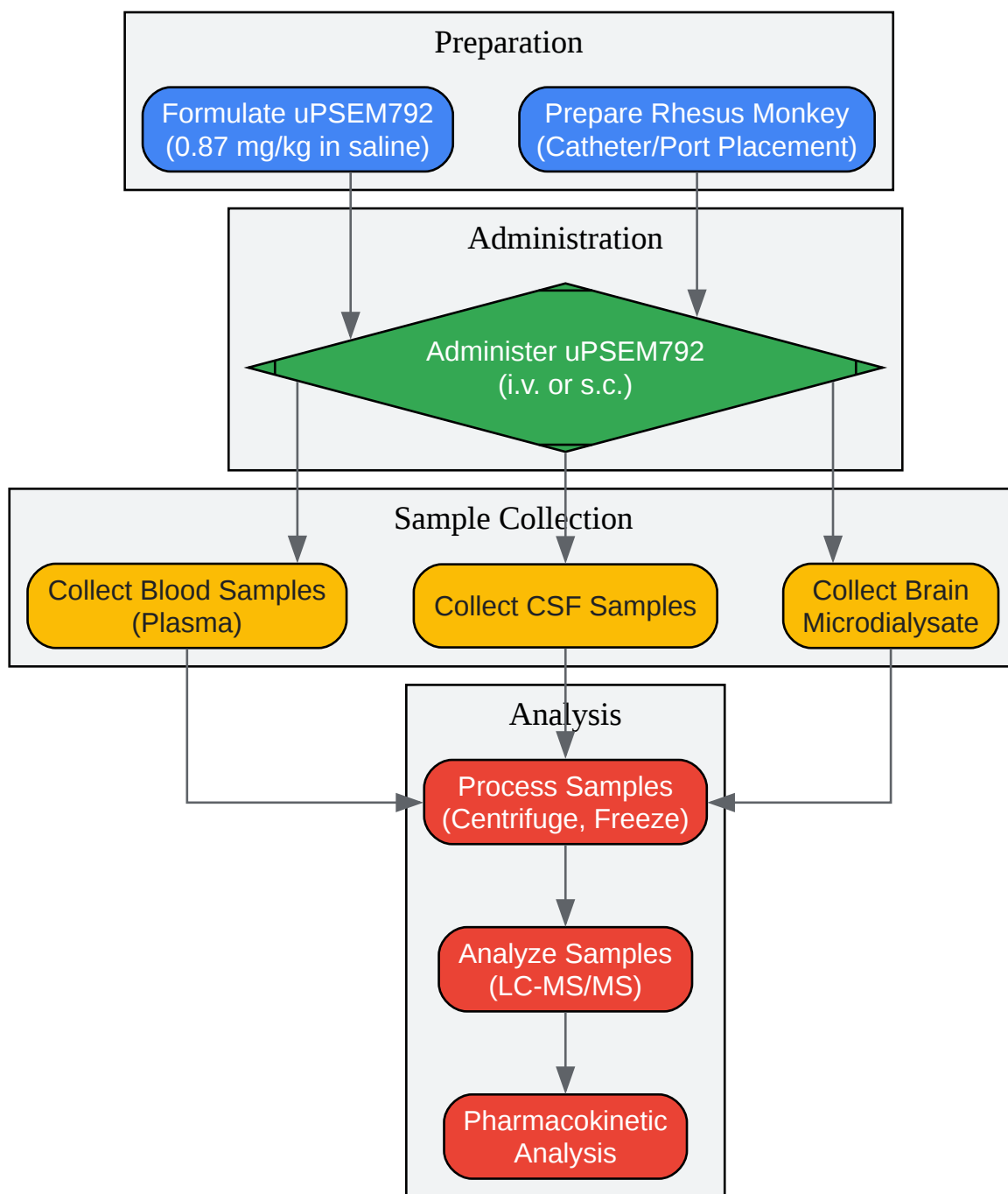
## Drug Formulation and Administration

- Formulation: **uPSEM792** hydrochloride is soluble in water.[\[3\]](#)[\[4\]](#) For administration, it can be dissolved in sterile saline. The solution should be passed through a 0.22-micron sterile filter before injection.[\[8\]](#)
- Dosage: 0.87 mg/kg (this corresponds to 1.0 mg/kg before correction for the chloride counterion).[\[8\]](#)
- Routes of Administration:
  - Intravenous (i.v.): Administered via a catheter placed in a suitable vein.
  - Subcutaneous (s.c.): Injected into a subcutaneous space, for example, between the shoulder blades.

## Sample Collection and Processing

- Blood (Plasma) Collection:
  - Collect blood samples in pre-chilled 2 mL tubes containing EDTA (3.5 mg).[\[5\]](#)
  - Immediately place the samples on ice.
  - Centrifuge at 2500 rcf for 15 minutes in a refrigerated centrifuge (at 4 °C).[\[5\]](#)
  - Pipette off the plasma and store at -80 °C until analysis.[\[5\]](#)
- Cerebrospinal Fluid (CSF) Collection:

- Collect CSF samples from a previously implanted cisterna magna port.
- Collect samples in pre-chilled sterile Eppendorf tubes.[\[7\]](#)
- Immediately freeze on dry ice and store at -80 °C until analysis.[\[7\]](#)
- Brain Microdialysis:
  - Implant a microdialysis guide cannula into the brain region of interest (e.g., putamen).
  - On the day of the experiment, insert a microdialysis probe.
  - Perfuse the probe with artificial CSF at a constant flow rate.
  - Collect microdialysate samples at predetermined time intervals before and after drug administration.[\[8\]](#)



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Caption: Experimental workflow for a typical primate study with **uPSEM792**.

## Safety and Tolerability

In studies with rhesus monkeys, **uPSEM792** at a dose of 0.87 mg/kg was well-tolerated.[5] There were no significant effects on heart rate or sleep compared to vehicle injections.[5][6] Furthermore, analyses did not detect metabolism of **uPSEM792** to varenicline or hydroxyvarenicline.[5][6]

## Conclusion

**uPSEM792** is a promising chemogenetic tool for neuroscience research in non-human primates. A dose of 0.87 mg/kg administered intravenously or subcutaneously has been demonstrated to be effective in achieving brain concentrations sufficient for PSAM activation with a favorable safety profile. The protocols outlined in these application notes provide a foundation for the successful implementation of **uPSEM792** in primate studies. Researchers should always adhere to institutional and national guidelines for animal research.

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